Eupalinilide E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eupalinilide E is a natural product found in Eupatorium lindleyanum with data available.

科学的研究の応用

Hematopoietic Stem Cell Expansion

Eupalinilide E has been extensively studied for its ability to promote the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs). Research indicates that this compound enhances the proliferation of human cord blood CD34+ cells in serum-free cultures stimulated with cytokines such as stem cell factor (SCF), thrombopoietin (TPO), and Flt3 ligand (FL) .

Case Studies

- In a study involving primary human CD34+ cells, this compound led to a 50% increase in CD34+ cell populations within the first week and a 45-fold increase over 45 days .

- Another experiment showed that while this compound alone did not enhance engraftment in NSG mice models, its combination with UM171 significantly improved functional engrafting capabilities .

Anti-Cancer Properties

This compound exhibits promising anti-cancer activity, particularly against lung cancer cells. Its selective antiproliferative effects have been documented in various studies.

Case Studies

- Research indicated that this compound selectively inhibited the growth of lung cancer cells in vitro, suggesting its potential as a therapeutic agent against specific cancer types .

- Additionally, it has been noted for its ability to enhance glycolysis in treated cells, which is often associated with increased cellular energy and survival under stress conditions .

Traditional and Pharmacological Applications

Beyond its modern research applications, Eupatorium lindleyanum, the source of this compound, has a long history in traditional medicine. It has been used to treat respiratory diseases and possesses various pharmacological properties.

Key Pharmacological Activities

- Anti-inflammatory : Compounds derived from Eupatorium lindleyanum have shown anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antibacterial and Antihistamine : The plant has traditional uses as an antibacterial agent and antihistamine, highlighting its broad therapeutic potential .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hematopoietic Stem Cell Expansion | Promotes ex vivo expansion of HSPCs; inhibits differentiation | Increases CD34+ cell populations significantly; synergistic effects with UM171 |

| Anti-Cancer Activity | Induces apoptosis; causes cell cycle arrest in cancer cell lines | Selective inhibition of lung cancer cells; enhances glycolysis in treated cells |

| Traditional Medicine | Used historically for respiratory diseases; possesses anti-inflammatory properties | Effective against coughs and chronic bronchitis; requires further clinical validation |

化学反応の分析

Key Synthetic Strategies

2.1. 2017 Approach (Carvone-Derived Route)

-

Starting Material : (R)-Carvone (6)

-

Key Steps :

-

Hydrohalogenation : Bromination of carvone with HBr to yield carvone monobromide (14) .

-

Favorskii Rearrangement : Tribromide (15) undergoes rearrangement with isopropyl amine to form bicyclic imidate (16), hydrolyzed to lactone (17) .

-

Oxidation : Late-stage allylic oxidations at two positions to introduce carbonyl groups .

-

Epoxidation : Selective epoxidation of a trisubstituted olefin using tert-butyl hydroperoxide (t-BuOOH) and aluminum tri-sec-butoxide (Al(O-sec-Bu)₃) in CH₂Cl₂ .

-

Epoxide Opening : Acidic conditions (HCl/LiCl in THF) yield the final product .

-

2.2. 2022 Asymmetric Synthesis

-

Starting Material : (R)-Carvone

-

Key Steps :

-

Tandem Favorskii Rearrangement-Elimination : Generates 2-cyclopentene carbaldehyde in a chromatography-free process .

-

Allylboration-Lactonization : Catalyst-free reaction using trifluoroethanol (TFE) as a solvent/promoter to form β-hydroxymethyl-α-methylene-γ-butyrolactone .

-

Stereochemical Control : Stereospecific reactions ensure correct diastereomer formation .

-

Key Reactions and Reagents

Challenges and Solutions

-

Diastereomer Formation : Early routes produced incorrect stereochemistry due to premature oxidation . Solution: Late-stage oxidation to minimize interference .

-

Synthetic Inefficiency : Initial approaches required multiple purification steps . Solution: Streamlined 2022 method with chromatography-free steps .

-

Stereochemical Control : Allylboration in TFE ensured stereospecific lactone formation .

特性

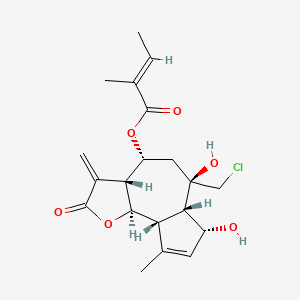

分子式 |

C20H25ClO6 |

|---|---|

分子量 |

396.9 g/mol |

IUPAC名 |

[(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-6,7-dihydroxy-9-methyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H25ClO6/c1-5-9(2)18(23)26-13-7-20(25,8-21)16-12(22)6-10(3)14(16)17-15(13)11(4)19(24)27-17/h5-6,12-17,22,25H,4,7-8H2,1-3H3/b9-5+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 |

InChIキー |

RQLHOJWFBMNYHW-PBDZIAQESA-N |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)C)O)(CCl)O |

正規SMILES |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O)(CCl)O |

同義語 |

eupalinilide E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。